molecular formula C18H19N3O3S2 B2799635 4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE CAS No. 946370-30-5

4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE

Cat. No.: B2799635
CAS No.: 946370-30-5
M. Wt: 389.49
InChI Key: YYXJAEAYNQUIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

Chemical Reactions Analysis

4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE can be compared with other oxadiazole derivatives, such as:

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

These compounds share similar structural features but differ in their specific biological activities and applications.

Properties

IUPAC Name

3-(4-methylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-13-4-6-14(7-5-13)17-19-18(24-20-17)15-8-10-21(11-9-15)26(22,23)16-3-2-12-25-16/h2-7,12,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXJAEAYNQUIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.